The synthesis of bornyl cinnamate can be achieved through several methods, primarily focusing on the esterification process:
Bornyl cinnamate has a molecular formula of and a molecular weight of approximately 204.26 g/mol. Its structure features a borneol moiety linked to a cinnamate group, which can be depicted as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm its structure, revealing characteristic peaks corresponding to its functional groups .
Bornyl cinnamate participates in various chemical reactions due to its functional groups:
Research indicates that bornyl cinnamate exhibits anti-inflammatory properties, particularly through modulation of macrophage activity. The proposed mechanism involves:
These actions suggest that bornyl cinnamate may play a role in immunomodulation and could be beneficial in treating inflammatory conditions.
Bornyl cinnamate has several applications across different fields:
Bornyl cinnamate (C₁₉H₂₄O₂; molecular weight 284.39 g/mol) is a bicyclic monoterpenoid ester formed via the condensation of cinnamic acid and borneol. Its core structure consists of two distinct moieties:
The stereochemistry at C1, C2, and C4 of the bornyl moiety significantly influences its biological interactions. The most pharmacologically relevant diastereomer is endo-1R,2S,4R-bornyl cinnamate, where the cinnamate group occupies an equatorial position relative to the bicyclic system. This configuration minimizes steric strain and optimizes intermolecular interactions with biological targets, as confirmed by molecular docking studies with enzymes like human neutrophil elastase [6].
Table 1: Atomic Composition and Stereochemical Features of Bornyl Cinnamate
Structural Feature | Description |
---|---|
Molecular Formula | C₁₉H₂₄O₂ |
Systematic Name | (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl (E)-3-phenylprop-2-enoate |
Key Stereocenters | C1 (chiral), C2 (chiral), C4 (chiral) in bornyl moiety; E-configuration at C=C |
Bicyclic System | Norbornane derivative with endo-ester orientation |
Role of Bicyclic Structure | Enhances lipophilicity and directs binding in enzyme active sites |
Bornyl cinnamate exhibits pronounced hydrophobicity, with a predicted logP value of 5.698 [4]. This high partition coefficient correlates with:
Its stability is influenced by two reactive sites:
Notably, the bicyclic bornyl group sterically shields the ester linkage, moderately enhancing stability compared to aliphatic cinnamate esters. However, oxidative degradation of the phenyl ring may occur under prolonged UV exposure [5] [8].
NMR Spectroscopy¹H-NMR signatures (referenced in CDCl₃):
Mass SpectrometryElectron impact (EI-MS) fragments:
IR SpectroscopyKey absorptions (KBr pellet):
Bornyl cinnamate differs critically from bioactive analogues like bornyl caffeate:
Table 2: Structural and Bioactivity Comparison with Bornyl Caffeate
Parameter | Bornyl Cinnamate | Bornyl Caffeate |
---|---|---|
Aromatic Substitution | Unsubstituted phenyl | 3,4-Dihydroxyphenyl (catechol) |
LogP | 5.698 [4] | ~3.2 (estimated) |
Metabolic Stability | Resistant to oxidation | Prone to O-methylation/glucuronidation [5] |
Antileishmanial IC₅₀ | >100 µM [8] | 48.8 µM (L. major promastigotes) [8] |
Key Bioactivities | Weak antiprotozoal activity | HNE inhibition (IC₅₀=540 nM [6]), antileishmanial |
The catechol group in bornyl caffeate enables:
Conversely, bornyl cinnamate’s unsubstituted phenyl ring enhances:
Notably, nitro-aromatic cinnamate derivatives demonstrate superior antileishmanial activity (IC₅₀ down to 15.6 µM against L. donovani), highlighting how strategic aromatic modifications can optimize bioactivity [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: